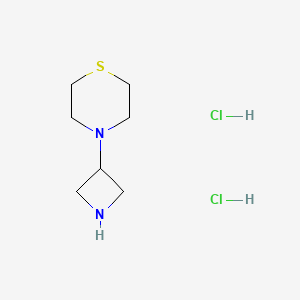
4-Azetidin-3-ylthiomorpholine dihydrochloride
Cat. No. B3089208
Key on ui cas rn:
1190320-91-2
M. Wt: 231.19
InChI Key: JSPZWQOUXTUHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07402581B2
Procedure details


4-[1-(Diphenylmethyl)azetidin-3-yl]thiomorpholine (1.0 g, 3.1 mmol) was dissolved in CH2Cl2 under nitrogen and stirred at 0° C. during the addition of 1-chloroethyl chloroformate (1.3 g, 9.2 mmol). The mixture was stirred for 90 min and then methanol (1 mL) was added. The solution was refluxed for 20 min and the solvent was removed by evaporation. To the residue was added acetone (10 mL) followed by isopropanol (10 mL) and the mixture was then refluxed for 30 min and then placed at room temperature overnight. The mixture was cooled and the precipitate was collected by filtration. There was obtained 250 mg (51%) of 4-azetidin-3-ylthiomorpholine dihydrochloride as a pale brown solid. 1H NMR (400 MHz, DMSO-d6): 2.4-3.8 (cm, 8H), 4.0 (b, 2H), 4.3 (m, 1H), 4.5 (b, 2H) 9.2 (b, 1H), 10.4 (b, 1H).
Name
4-[1-(Diphenylmethyl)azetidin-3-yl]thiomorpholine
Quantity
1 g
Type
reactant
Reaction Step One




Yield
51%
Identifiers


|
REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([N:12]3[CH2:17][CH2:16][S:15][CH2:14][CH2:13]3)[CH2:9]2)C=CC=CC=1.[Cl:24]C(OC(Cl)C)=O.CO>C(Cl)Cl>[ClH:24].[ClH:24].[NH:8]1[CH2:11][CH:10]([N:12]2[CH2:17][CH2:16][S:15][CH2:14][CH2:13]2)[CH2:9]1 |f:4.5.6|
|
Inputs


Step One
|
Name
|
4-[1-(Diphenylmethyl)azetidin-3-yl]thiomorpholine
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)N1CCSCC1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC(C)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 90 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was refluxed for 20 min
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added acetone (10 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was then refluxed for 30 min
|
|
Duration
|
30 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
placed at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was collected by filtration
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.Cl.N1CC(C1)N1CCSCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 250 mg | |
| YIELD: PERCENTYIELD | 51% | |
| YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
